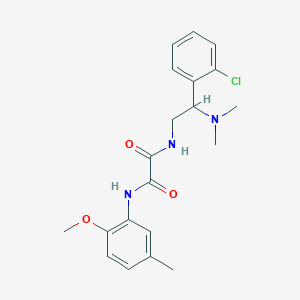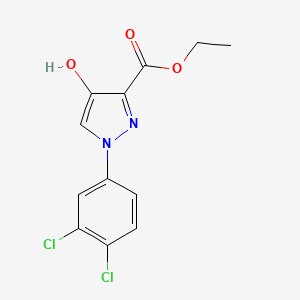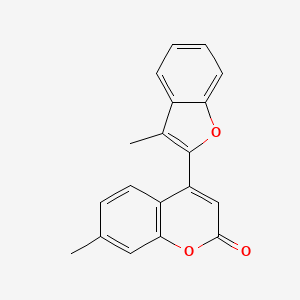
7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Electrochemical Applications
The electrochemical oxidation of benzofuran derivatives, closely related to 7-methyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one, has been studied for their potential in sensing applications. For instance, a carbon nanotube paste electrode modified with a benzofuran derivative demonstrated enhanced conductivity and was used as a sensor electrocatalyst for the oxidation of hydrazine, significantly reducing its overpotential by more than 480 mV (Mazloum‐Ardakani & Khoshroo, 2013).
Fluorescence Quenching
Studies have explored the fluorescence quenching properties of newly synthesized coumarin derivatives, including those similar to the mentioned compound. These derivatives show significant fluorescence quenching by aniline in binary solvent mixtures, indicating potential applications in analytical chemistry (Evale & Hanagodimath, 2009).
Antimicrobial Activity
Synthesized compounds structurally related to this compound have shown significant in vitro antimicrobial activity. Such compounds could serve as potent antimicrobial agents, hinting at potential pharmaceutical applications (Al-Rifai et al., 2011).
Microwave Facilitated Synthesis
The synthesis of related compounds using microwave irradiation methods has been explored to develop antimicrobial agents. This green synthetic protocol offers facile work up with excellent yields, indicating a sustainable approach to synthesizing these compounds (Nesaragi et al., 2021).
Computational Studies
Computational studies have been conducted on benzofuran coumarin derivatives, providing insights into their molecular properties like electronic absorption, fluorescence spectra, and dipole moments. Such studies are crucial for understanding the compound's chemical behavior and potential applications in materials science (Mallikarjunaiah et al., 2021).
Future Directions
properties
IUPAC Name |
7-methyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-11-7-8-14-15(10-18(20)21-17(14)9-11)19-12(2)13-5-3-4-6-16(13)22-19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJJIOZQIZLTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2912954.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2912956.png)
![[5-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2912960.png)
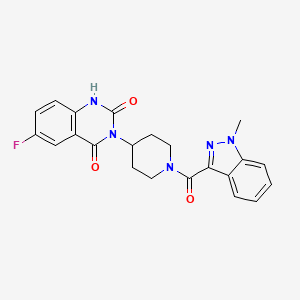
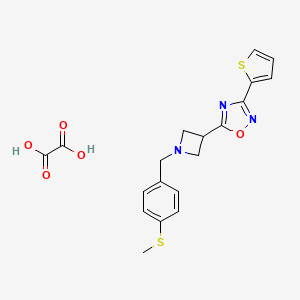
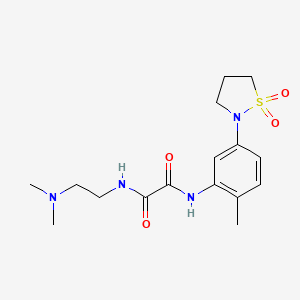
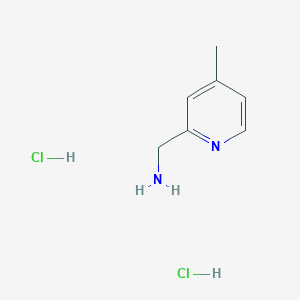



![N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2912973.png)
